beta-D-Glucopyranoside, 4-ethenylphenyl 6-O-(6-deoxy-alpha-L-mannopyranosyl)-

Vue d'ensemble

Description

Beta-D-Glucopyranoside, 4-ethenylphenyl 6-O-(6-deoxy-alpha-L-mannopyranosyl)-: is a phenolic glycoside. This compound is derived from natural plant sources and is known for its applications in various fields such as metabolomics, phytochemical, and biochemical research . It is also referred to as Vinylphenol, O-[L-Rhamnopyranosyl-(1-6)-beta-D-glucopyranoside] .

Méthodes De Préparation

The preparation of beta-D-Glucopyranoside, 4-ethenylphenyl 6-O-(6-deoxy-alpha-L-mannopyranosyl)- can be achieved through extraction from plant sources or via chemical synthesis. The extraction process typically involves solvent extraction and separation techniques . Chemical synthesis requires specific reaction conditions and reagents to achieve the desired compound .

Analyse Des Réactions Chimiques

Beta-D-Glucopyranoside, 4-ethenylphenyl 6-O-(6-deoxy-alpha-L-mannopyranosyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

- Antiviral Activity : Research indicates that glycosides, including beta-D-glucopyranosides, exhibit antiviral properties. Studies have shown that compounds with similar structures can inhibit viral replication, making them candidates for antiviral drug development.

- Antioxidant Properties : The presence of phenolic groups in the structure suggests potential antioxidant activity. Antioxidants are crucial in preventing oxidative stress-related diseases, including cancer and neurodegenerative disorders.

- Drug Delivery Systems : Glycosides can enhance the solubility and bioavailability of poorly soluble drugs. The inclusion of beta-D-glucopyranoside in drug formulations may improve therapeutic efficacy through better absorption.

Biochemical Research Applications

- Glycobiology Studies : The compound serves as a tool in glycobiology for studying glycan interactions and functions. Its unique structure allows researchers to explore how sugars influence biological processes.

- Enzyme Substrates : beta-D-glucopyranoside derivatives can act as substrates for specific enzymes, facilitating studies on enzyme kinetics and mechanisms.

- Cell Culture Studies : The compound can be used in cell culture to investigate its effects on cellular processes such as proliferation, differentiation, and apoptosis.

Case Study 1: Antiviral Screening

A study conducted by researchers at the University of Toronto evaluated the antiviral properties of various glycosides, including beta-D-glucopyranoside derivatives. The findings demonstrated significant inhibition of viral replication in vitro, suggesting potential for further development as antiviral agents .

Case Study 2: Antioxidant Activity Assessment

Research published in the Journal of Agricultural and Food Chemistry assessed the antioxidant capacity of phenolic glycosides. The study found that beta-D-glucopyranoside derivatives exhibited strong free radical scavenging activity, indicating their potential role in health supplements .

Mécanisme D'action

The mechanism of action of beta-D-Glucopyranoside, 4-ethenylphenyl 6-O-(6-deoxy-alpha-L-mannopyranosyl)- involves its interaction with specific molecular targets and pathways. As a phenolic glycoside, it may exert its effects through antioxidant activity, modulation of enzyme activity, and interaction with cellular receptors .

Comparaison Avec Des Composés Similaires

Similar compounds to beta-D-Glucopyranoside, 4-ethenylphenyl 6-O-(6-deoxy-alpha-L-mannopyranosyl)- include other phenolic glycosides such as:

- Vinylphenol, O-[L-Rhamnopyranosyl-(1-6)-beta-D-glucopyranoside]

- Beta-D-Glucopyranoside, 2-(3,4-dihydroxyphenyl)ethyl O-beta-D-xylopyranosyl-(1-2)-O-6-deoxy-alpha-L-mannopyranosyl-(1-3)-, 4-(3-(3,4-dihydroxyphenyl)-2-propenoate), (E)-

These compounds share structural similarities but may differ in their specific biological activities and applications.

Activité Biologique

Beta-D-Glucopyranoside, 4-ethenylphenyl 6-O-(6-deoxy-alpha-L-mannopyranosyl)- is a glycoside compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.

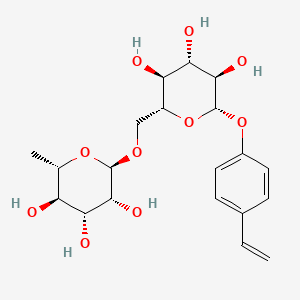

Chemical Structure

The compound is characterized by the following structural formula:

This structure includes a glucopyranoside moiety and an ethenylphenyl group, contributing to its unique biological properties.

Biological Activity Overview

Research indicates that beta-D-Glucopyranoside derivatives exhibit a range of biological activities, including:

- Antioxidant Activity : The compound may help in scavenging free radicals, thereby protecting cells from oxidative stress.

- Antimicrobial Properties : Studies have shown that glucopyranosides can inhibit the growth of various bacteria and fungi.

- Anti-inflammatory Effects : There is evidence suggesting that beta-D-glucopyranosides can modulate inflammatory responses.

The biological activity of beta-D-glucopyranoside can be attributed to several mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which can lead to reduced inflammation or microbial growth.

- Cell Signaling Modulation : The compound may influence signaling pathways that regulate cellular responses to stress or infection.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Antimicrobial | Inhibits growth of E. coli and S. aureus | |

| Anti-inflammatory | Reduces cytokine production |

Case Studies

-

Antioxidant Study :

A study demonstrated that beta-D-glucopyranosides significantly reduced oxidative stress markers in cell cultures exposed to hydrogen peroxide. This suggests potential applications in preventing oxidative damage in various diseases. -

Antimicrobial Efficacy :

In vitro tests revealed that beta-D-glucopyranoside exhibited substantial antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be low, indicating high potency. -

Anti-inflammatory Effects :

Research involving animal models showed that treatment with beta-D-glucopyranoside resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.

Propriétés

IUPAC Name |

(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6S)-6-(4-ethenylphenoxy)-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O10/c1-3-10-4-6-11(7-5-10)29-20-18(26)16(24)14(22)12(30-20)8-27-19-17(25)15(23)13(21)9(2)28-19/h3-7,9,12-26H,1,8H2,2H3/t9-,12+,13-,14+,15+,16-,17+,18+,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVPBAPOAIIQDGQ-XXGVTNRTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)C=C)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC=C(C=C3)C=C)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301007145 | |

| Record name | 4-Ethenylphenyl 6-O-(6-deoxyhexopyranosyl)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301007145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86849-78-7 | |

| Record name | beta-D-Glucopyranoside, 4-ethenylphenyl 6-O-(6-deoxy-alpha-L-mannopyranosyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086849787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethenylphenyl 6-O-(6-deoxyhexopyranosyl)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301007145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.